molecular formula C11H15BrO7 B016767 (2R,3R,4S,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate CAS No. 3068-31-3

(2R,3R,4S,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No.: B016767
CAS No.: 3068-31-3
M. Wt: 339.14 g/mol
InChI Key: AVNRQUICFRHQDY-YTWAJWBKSA-N
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Description

(2R,3R,4S,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable intermediate in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves the bromination of tetrahydropyran derivatives followed by acetylation. One common method includes the bromination of tetrahydropyran using hydrobromic acid (HBr) in the presence of acetic anhydride. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrobromic acid, acetic anhydride, sodium hydroxide, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyran derivatives, which can be further utilized in synthetic organic chemistry for the preparation of more complex molecules.

Scientific Research Applications

(2R,3R,4S,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with various molecular targets, including enzymes and receptors. The bromine atom and acetyl groups play crucial roles in its reactivity and binding affinity. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated tetrahydropyran derivatives and acetylated sugars. Examples are:

Uniqueness

The uniqueness of (2R,3R,4S,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate lies in its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for targeted synthetic applications and research.

Properties

IUPAC Name

[(3R,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO7/c1-5(13)17-8-4-16-11(12)10(19-7(3)15)9(8)18-6(2)14/h8-11H,4H2,1-3H3/t8-,9+,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNRQUICFRHQDY-YTWAJWBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451921
Record name 2,3,4-Tri-O-acetyl-alpha-D-xylopyranosyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3068-31-3
Record name 2,3,4-Tri-O-acetyl-alpha-D-xylopyranosyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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